molecular formula C9H14N2O2S B6258128 N-(thiophen-2-yl)(tert-butoxy)carbohydrazide CAS No. 64307-14-8

N-(thiophen-2-yl)(tert-butoxy)carbohydrazide

Cat. No.: B6258128
CAS No.: 64307-14-8
M. Wt: 214.3
InChI Key:
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Description

N-(thiophen-2-yl)(tert-butoxy)carbohydrazide is a chemical compound belonging to the category of carbohydrazides. It features a thiophene ring, which is a five-membered ring containing sulfur, and a tert-butoxy group attached to the carbohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl)(tert-butoxy)carbohydrazide typically involves the reaction between thiophene-2-carboxylic acid and tert-butyl carbazate. The reaction is facilitated by a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), which helps in forming the desired product in good yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-yl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The thiophene ring can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

N-(thiophen-2-yl)(tert-butoxy)carbohydrazide has shown promising applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Exhibits potential biological activities such as anti-inflammatory, antibacterial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its biological activities.

    Industry: Utilized in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-(thiophen-2-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory enzymes or cytokines. Its antibacterial and antifungal activities could result from disrupting microbial cell membranes or interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A precursor in the synthesis of N-(thiophen-2-yl)(tert-butoxy)carbohydrazide.

    Tert-butyl carbazate: Another precursor used in the synthesis.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

This compound stands out due to its unique combination of a thiophene ring and a tert-butoxy group attached to the carbohydrazide moiety. This structure imparts specific chemical properties and biological activities that make it valuable for various applications in research and industry.

Properties

CAS No.

64307-14-8

Molecular Formula

C9H14N2O2S

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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